N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine is a chemical compound with the molecular formula C18H19N3O2. It is known for its unique structure, which includes a quinazoline core and a dimethoxyphenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine typically involves the reaction of 3,4-dimethoxyphenethylamine with quinazoline derivatives under specific conditions. One common method includes the use of a condensation reaction where the amine group of 3,4-dimethoxyphenethylamine reacts with a quinazoline derivative in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinazoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst to reduce any nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated quinazoline derivatives, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Aminoquinazolines
Substitution: Substituted quinazolines with various functional groups
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses such as apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but with an acetamide group instead of a quinazoline core.
3,4-Dimethoxyphenylacetonitrile: Contains the same dimethoxyphenyl group but with a nitrile functional group.
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide: Similar structure with a benzamide group instead of a quinazoline core.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine is unique due to its quinazoline core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
70138-18-0 |
---|---|
Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 |
Purity |
95 |
Origin of Product |
United States |
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